1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Overview
Description
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C₈H₈F₂N₂ and a molecular weight of 170.16 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple.
Substitution Reaction: The cyclopropane ring is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The cyclopropane ring can also contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
3,5-Difluoropyridine: This compound lacks the cyclopropane ring but shares the same fluorine substitution pattern on the pyridine ring.
Cyclopropanamine: This compound contains the cyclopropane ring but lacks the pyridine ring and fluorine substitutions.
1-(2,4-Difluoropyridin-3-yl)cyclopropanamine: This compound has a similar structure but with different positions of the fluorine atoms on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropane and pyridine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSQTFZLDMRTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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